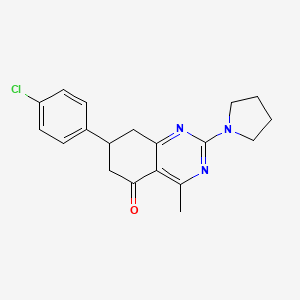
7-(4-chlorophenyl)-4-methyl-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone
Vue d'ensemble
Description
7-(4-chlorophenyl)-4-methyl-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone, also known as CPT, is a synthetic compound with potential therapeutic applications. This compound belongs to the class of quinazolinone derivatives and has been extensively studied for its pharmacological properties. In
Mécanisme D'action
The mechanism of action of 7-(4-chlorophenyl)-4-methyl-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone involves the inhibition of topoisomerase I, an enzyme that is essential for DNA replication and transcription. 7-(4-chlorophenyl)-4-methyl-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone binds to the topoisomerase I-DNA complex, preventing the re-ligation of the DNA strand and leading to the formation of DNA breaks. This ultimately leads to the inhibition of DNA replication and transcription, resulting in cell death.
Biochemical and Physiological Effects:
7-(4-chlorophenyl)-4-methyl-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, 7-(4-chlorophenyl)-4-methyl-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 7-(4-chlorophenyl)-4-methyl-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone is its potent anticancer activity, which makes it a promising candidate for cancer therapy. Additionally, 7-(4-chlorophenyl)-4-methyl-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone has been shown to have a low toxicity profile, which is important for the development of safe and effective drugs. However, one limitation of 7-(4-chlorophenyl)-4-methyl-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone is its poor solubility in water, which may limit its bioavailability and therapeutic efficacy.
Orientations Futures
For the research on 7-(4-chlorophenyl)-4-methyl-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone include the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to explore the potential of 7-(4-chlorophenyl)-4-methyl-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone as a therapeutic agent for other diseases, such as inflammation and neurodegenerative disorders. Furthermore, the development of 7-(4-chlorophenyl)-4-methyl-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone analogs with improved pharmacological properties may lead to the development of more effective drugs.
Applications De Recherche Scientifique
7-(4-chlorophenyl)-4-methyl-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone has been extensively studied for its pharmacological properties, including its potential as an anticancer agent. Studies have shown that 7-(4-chlorophenyl)-4-methyl-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone inhibits the growth of various cancer cell lines, including lung, breast, prostate, and colon cancer cells. 7-(4-chlorophenyl)-4-methyl-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade. Additionally, 7-(4-chlorophenyl)-4-methyl-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone has been shown to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
Propriétés
IUPAC Name |
7-(4-chlorophenyl)-4-methyl-2-pyrrolidin-1-yl-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O/c1-12-18-16(22-19(21-12)23-8-2-3-9-23)10-14(11-17(18)24)13-4-6-15(20)7-5-13/h4-7,14H,2-3,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBNETKHGVQGKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCCC3)CC(CC2=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-chlorophenyl)-4-methyl-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-methoxyphenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B4678156.png)
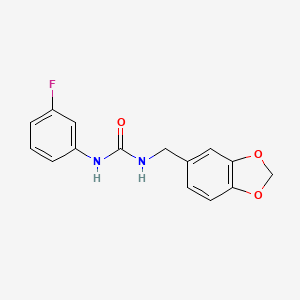
![5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoic acid](/img/structure/B4678159.png)
![3-(4-methylphenyl)-6-[(4-phenyl-1-piperazinyl)carbonyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4678187.png)
![N-1-naphthyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4678194.png)
![N-[4-(N-{[(2,4-difluorophenyl)amino]carbonothioyl}ethanehydrazonoyl)phenyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4678200.png)
![N-(2,4-dimethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4678208.png)
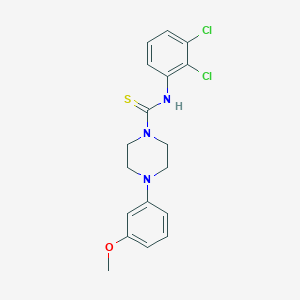
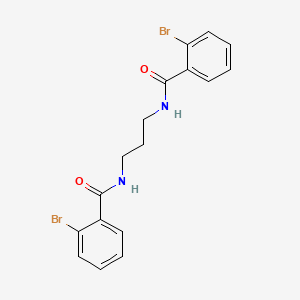
![3-bromo-4-[3-(4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B4678237.png)
![3-phenyl-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4678244.png)
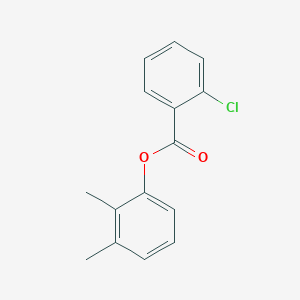
![N-[3-(methylthio)phenyl]-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4678257.png)
